molecular formula C18H28N2O2 B8164806 Benzyl (7-(cyclopropylamino)heptyl)carbamate

Benzyl (7-(cyclopropylamino)heptyl)carbamate

Cat. No.: B8164806
M. Wt: 304.4 g/mol
InChI Key: MIEITECXTHBMBO-UHFFFAOYSA-N
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Description

Benzyl (7-(cyclopropylamino)heptyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group, a cyclopropylamino group, and a heptyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (7-(cyclopropylamino)heptyl)carbamate can be achieved through several methods:

Industrial Production Methods: Industrial production of carbamates often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: This compound can participate in substitution reactions, where the benzyl or cyclopropylamino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzyl (7-(cyclopropylamino)heptyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (7-(cyclopropylamino)heptyl)carbamate involves its interaction with specific molecular targets. As a carbamate, it can form covalent bonds with amine groups, protecting them during chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .

Comparison with Similar Compounds

Uniqueness: Benzyl (7-(cyclopropylamino)heptyl)carbamate is unique due to its combination of a benzyl group, a cyclopropylamino group, and a heptyl chain. This structure provides specific reactivity and stability, making it suitable for various applications in organic synthesis and beyond.

Properties

IUPAC Name

benzyl N-[7-(cyclopropylamino)heptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEITECXTHBMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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